molecular formula C11H11NO2 B13350801 3-(4-Cyanophenyl)butanoic acid

3-(4-Cyanophenyl)butanoic acid

Cat. No.: B13350801
M. Wt: 189.21 g/mol
InChI Key: RYRVWISCYXRWFE-UHFFFAOYSA-N
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Description

3-(4-Cyanophenyl)butanoic acid is an organic compound with the molecular formula C11H11NO2 It is characterized by a butanoic acid backbone with a cyanophenyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Cyanophenyl)butanoic acid typically involves the reaction of 4-cyanobenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. Another method involves the use of 4-cyanophenylacetic acid as a starting material, which undergoes a series of reactions including bromination and subsequent reaction with a suitable nucleophile .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(4-Cyanophenyl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(4-Cyanophenyl)butanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Cyanophenyl)butanoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or modulation of signaling pathways. Further research is needed to elucidate the exact mechanisms involved .

Comparison with Similar Compounds

Uniqueness: 3-(4-Cyanophenyl)butanoic acid is unique due to the presence of both the cyanophenyl and butanoic acid functional groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

3-(4-cyanophenyl)butanoic acid

InChI

InChI=1S/C11H11NO2/c1-8(6-11(13)14)10-4-2-9(7-12)3-5-10/h2-5,8H,6H2,1H3,(H,13,14)

InChI Key

RYRVWISCYXRWFE-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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